4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride
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Description
4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride is a useful research compound. Its molecular formula is C14H14Cl3N5S and its molecular weight is 390.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, the compound prevents the bacteria from properly managing its DNA topology . This disruption in DNA management can lead to errors in DNA replication, ultimately inhibiting the growth and proliferation of the bacteria .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation . By targeting and inhibiting DNA gyrase, the compound disrupts the bacteria’s ability to manage its DNA topology, leading to errors in DNA replication .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . It has been found to possess inhibitory power on the parasite Plasmodium falciparum, but less active on the formation of hemozoin (β-hematin) and falcipain-2 .
Cellular Effects
4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Properties
IUPAC Name |
4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S.2ClH/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12;;/h2-7H,1H3,(H2,16,18)(H,17,20);2*1H/b19-8+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPNLZLEWRRDV-ANOVGBNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.